Brd4-BD1-IN-1
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Overview
Description
Brd4-BD1-IN-1 is a selective inhibitor targeting the first bromodomain (BD1) of the bromodomain-containing protein 4 (BRD4). BRD4 is a member of the bromodomain and extra-terminal domain (BET) family, which plays a crucial role in regulating gene transcription by recognizing acetylated lysine residues on histones and other proteins. This compound has garnered significant attention due to its potential therapeutic applications in treating various cancers and cardiovascular diseases .
Preparation Methods
The synthesis of Brd4-BD1-IN-1 involves several steps, including the use of specific reagents and reaction conditions. One of the synthetic routes includes the following steps :
Step 1: 2-chlorobenzyl iodide is reacted with potassium carbonate (K2CO3) in dimethylformamide (DMF) under nitrogen atmosphere at 80°C for 3 hours.
Step 2: The product is then reacted with 3-chlorobenzyl iodide under similar conditions for 8 hours.
Step 3: The resulting compound is treated with acetic acid and bromine at 60°C for 12 hours.
Step 4: Benzyl iodides are added to the reaction mixture with cesium carbonate (Cs2CO3) in DMF under nitrogen atmosphere at 80°C for 8 hours.
Step 5: The final product is obtained by reacting with secondary amines, cuprous iodide, N,N-dimethylglycine, and potassium phosphate (K3PO4) in DMF at 125°C for 18 hours.
Chemical Reactions Analysis
Brd4-BD1-IN-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Brd4-BD1-IN-1 has a wide range of scientific research applications, including:
Mechanism of Action
Brd4-BD1-IN-1 exerts its effects by selectively binding to the first bromodomain (BD1) of BRD4. This binding prevents BRD4 from recognizing acetylated lysine residues on histones, thereby disrupting the recruitment of transcription factors and other proteins involved in gene transcription. The inhibition of BRD4 leads to the downregulation of oncogenes and other genes associated with cell proliferation and survival .
Comparison with Similar Compounds
Brd4-BD1-IN-1 is unique in its selectivity for the BD1 of BRD4 compared to other inhibitors that target both BD1 and BD2. Similar compounds include:
JQ1: A pan-BET inhibitor that targets both BD1 and BD2 of BRD4, as well as other BET family members.
I-BET762: Another pan-BET inhibitor with similar selectivity for BD1 and BD2.
OTX015: A selective inhibitor for BD1 and BD2 of BRD4, used in clinical trials for various cancers.
This compound’s unique selectivity for BD1 makes it a valuable tool for studying the specific functions of this bromodomain and developing targeted therapies with potentially fewer side effects .
Properties
Molecular Formula |
C16H15BrN4O4 |
---|---|
Molecular Weight |
407.22 g/mol |
IUPAC Name |
[7-[(3-bromophenyl)methyl]-3-methyl-2,6-dioxopurin-8-yl]methyl acetate |
InChI |
InChI=1S/C16H15BrN4O4/c1-9(22)25-8-12-18-14-13(15(23)19-16(24)20(14)2)21(12)7-10-4-3-5-11(17)6-10/h3-6H,7-8H2,1-2H3,(H,19,23,24) |
InChI Key |
OEDSSFKMVLBERJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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